Enhanced Hydrogen Bond Acceptor Capacity vs. Triazole-Amine Regioisomer
The target compound possesses a 4-aminopyrazole motif, providing a stronger hydrogen bond acceptor count (4 HBA) compared to the regioisomer 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS 1247490-78-3), which has 3 HBA due to the amine being on the triazole ring [1]. This increased HBA count, combined with a more favorable topological polar surface area (TPSA) of 74.6 Ų versus 68.2 Ų for the comparator, suggests a better potential for engaging polar residues in a target's active site [1].
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 HBA |
| Comparator Or Baseline | 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine: 3 HBA |
| Quantified Difference | +1 HBA |
| Conditions | Computed by PubChem's Cactvs algorithm |
Why This Matters
A higher hydrogen bond acceptor count can directly influence binding enthalpy and target-ligand complex stability, a critical parameter in fragment-based lead generation.
- [1] PubChem. Computed Properties for CID 54595377. Hydrogen Bond Acceptor Count and Topological Polar Surface Area. View Source
